molecular formula C12H6BrCl2NO3 B14150292 5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide CAS No. 672893-44-6

5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide

Cat. No.: B14150292
CAS No.: 672893-44-6
M. Wt: 362.99 g/mol
InChI Key: QXLZTCJIELSJOH-UHFFFAOYSA-N
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Description

5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and a pyran ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide typically involves the following steps:

    Amidation: The formation of the carboxamide group by reacting the brominated pyran with 3,5-dichloroaniline.

    Cyclization: The formation of the pyran ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3,5-dichlorophenyl)nicotinamide
  • 5-bromo-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide

Uniqueness

5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide is unique due to its specific combination of bromine, chlorine, and pyran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

672893-44-6

Molecular Formula

C12H6BrCl2NO3

Molecular Weight

362.99 g/mol

IUPAC Name

5-bromo-N-(3,5-dichlorophenyl)-6-oxopyran-3-carboxamide

InChI

InChI=1S/C12H6BrCl2NO3/c13-10-1-6(5-19-12(10)18)11(17)16-9-3-7(14)2-8(15)4-9/h1-5H,(H,16,17)

InChI Key

QXLZTCJIELSJOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C2=COC(=O)C(=C2)Br

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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